(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide
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Description
(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)propanamide is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Benzothiazole derivatives have been synthesized and evaluated for their potential in various biological activities. For example, a study on nitroimidazole-based thioflavin-T derivatives, which share structural similarities with the compound , demonstrated their accumulation in hypoxic murine sarcoma S180 cells, indicating potential as tumor hypoxia markers (Zejun Li et al., 2005). Another research focused on the synthesis of benzisothiazole and 4-thiazolidinone derivatives to explore their effectiveness in inhibiting matrix metalloproteinases (MMPs), showing potential wound healing and anti-inflammatory effects (M. Incerti et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Several studies have synthesized compounds incorporating benzothiazole to assess their antimicrobial and anti-inflammatory properties. For instance, a series of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against various strains, suggesting a strong correlation between structural characteristics and biological activities (A. Zablotskaya et al., 2013).
Anticancer and Antitumor Activities
Benzothiazole derivatives have also been evaluated for their anticancer and antitumor activities. A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety synthesized new compounds that showed promising activities against hepatocellular carcinoma (HepG2) cell lines, indicating their potential as potent anti-tumor agents (S. M. Gomha et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in a 1 M HCl solution, offering extra stability and higher inhibition efficiencies, which suggests their utility in industrial applications to protect against corrosion (Zhiyong Hu et al., 2016).
Properties
IUPAC Name |
3-phenyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-10-23-16-13-17-18(26-12-11-25-17)14-19(16)27-21(23)22-20(24)9-8-15-6-4-3-5-7-15/h1,3-7,13-14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIMVBIPCZQJKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC3=C(C=C2SC1=NC(=O)CCC4=CC=CC=C4)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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